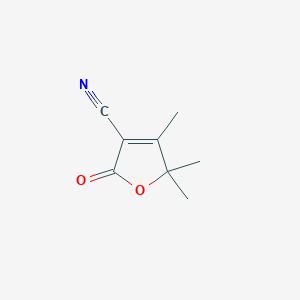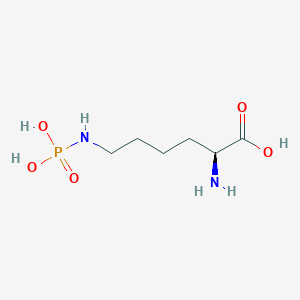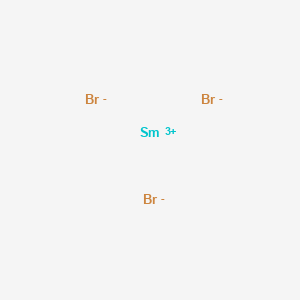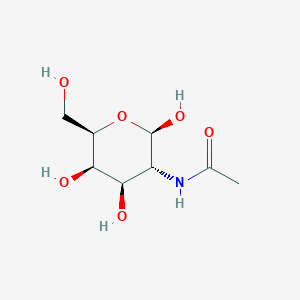
3-Ethylquinoxalin-2(1H)-one
説明
3-Ethylquinoxalin-2(1H)-one is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.20 g/mol . The compound is also known by several synonyms, including 3-Ethyl-1,2-dihydroquinoxalin-2-one and 3-Ethyl-1H-quinoxalin-2-one .
Synthesis Analysis
A new and effective procedure was developed for the synthesis of 3-ethylquinoxalin-2(1H)-one from o-phenylenediamine and ethyl 2-oxobutanoate . The latter was prepared by the Grignard reaction of diethyl oxalate with ethylmagnesium bromide or iodide .Molecular Structure Analysis
The molecular structure of 3-Ethylquinoxalin-2(1H)-one includes a total of 24 bonds, 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 imine (aliphatic) .Chemical Reactions Analysis
The ethyl group in 3-ethylquinoxalin-2(1H)-one can readily be converted into various functional groups: α-bromoethyl, α-thiocyanato, α-azidoethyl, α-phenylaminoethyl, acetyl, and bromoacetyl . The reaction of 3-(bromoacetyl)quinoxalin-2(1H)-one with thiourea and hydrazine-1,2-dicarbothioamide gives the corresponding 3-(2-amino-4-thiazolyl) derivatives .Physical And Chemical Properties Analysis
3-Ethylquinoxalin-2(1H)-one has a topological polar surface area of 41.5 Ų, a heavy atom count of 13, and a complexity of 247 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .科学的研究の応用
Copper-Catalyzed C-H/N-H Cross-Coupling Reactions
Field
This application falls under the field of Organic Chemistry .
Application Summary
Quinoxalin-2(1H)-ones are used in copper-catalyzed C-H/N-H cross-coupling reactions for the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones .
Method of Application
The general procedure for the synthesis involves adding 0.5 mL DMAc into a flask charged with quinoxalin-2(1H)-ones (1, 0.375 mmol), unprotected 2-quinoxalinones or 2-quinolinones (2, 0.25 mmol), Cu(OAc)2(10 mol%), K2CO3(0.1 mmol). The mixture is stirred at 120°C under air for 8 hours. After cooling down to room temperature, it is diluted with 20 mL ethyl acetate and washed with 10 mL H2O .
Results or Outcomes
The reaction results in the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones . The residue after evaporation of the solvents is purified by flash column chromatography to afford the desired products .
Synthesis of 2-Chloro-3-ethylquinoxaline
Application Summary
2-Chloro-3-ethylquinoxaline is a derivative of quinoxaline. It can be synthesized for various research purposes .
Method of Application
The specific synthesis method for 2-Chloro-3-ethylquinoxaline is not provided in the source . However, it’s likely that it involves a series of organic reactions, including chlorination and ethylation.
Results or Outcomes
The synthesis results in the production of 2-Chloro-3-ethylquinoxaline .
Synthesis of Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate
Application Summary
Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate is a derivative of quinoxaline. It can be synthesized for various research purposes .
Method of Application
The specific synthesis method for Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate is not provided in the source . However, it’s likely that it involves a series of organic reactions.
Results or Outcomes
The synthesis results in the production of Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate .
将来の方向性
The photophysical properties of quinoxalin-2(1H)-ones, including 3-Ethylquinoxalin-2(1H)-one, have long been neglected, particularly compared with those of coumarins, their oxygenated counterparts . Future research could focus on these properties and their potential applications, including chemosensing and biosensing .
特性
IUPAC Name |
3-ethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBGIZOIMSCJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344853 | |
| Record name | 3-Ethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Ethylquinoxalin-2(1H)-one | |
CAS RN |
13297-35-3 | |
| Record name | 3-Ethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)


